Enhanced Lipophilicity Profile
Ethenyl (cyclohexylmethyl)carbamate exhibits a substantially higher predicted lipophilicity (Log Kow = 2.99) compared to both unsubstituted vinyl carbamate (Log Kow = -0.16) and ethyl carbamate (Log Kow = -0.15) . This difference of over 3 log units indicates a >1000-fold difference in its theoretical partition coefficient between octanol and water.
| Evidence Dimension | Lipophilicity (Predicted Log Kow) |
|---|---|
| Target Compound Data | Log Kow = 2.99 |
| Comparator Or Baseline | Vinyl carbamate (Log Kow = -0.16); Ethyl carbamate (Log Kow = -0.15) |
| Quantified Difference | ΔLogP > 3.1 |
| Conditions | Predicted data using KOWWIN v1.67 and ACD/Labs Percepta Platform |
Why This Matters
A higher LogP value directly impacts compound behavior in extractions, chromatography, and biological assays, making ethenyl (cyclohexylmethyl)carbamate a suitable choice when greater hydrophobicity or membrane permeability is required.
